1-Ethoxy-4-(hept-1-YN-1-YL)benzene
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Overview
Description
1-Ethoxy-4-(hept-1-YN-1-YL)benzene is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol This compound is a derivative of benzene, where the benzene ring is substituted with an ethoxy group at the 1-position and a hept-1-yn-1-yl group at the 4-position
Preparation Methods
The synthesis of 1-Ethoxy-4-(hept-1-YN-1-YL)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, ethyl bromide, and hept-1-yne.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethoxy-4-(hept-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-(hept-1-YN-1-YL)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(hept-1-YN-1-YL)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The ethoxy and hept-1-yn-1-yl groups influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
1-Ethoxy-4-(hept-1-YN-1-YL)benzene can be compared with similar compounds such as:
1-Methoxy-4-(1-propyn-1-yl)benzene: This compound has a methoxy group instead of an ethoxy group and a shorter alkyne chain.
1-Ethoxy-4-(1-propyn-1-yl)benzene: Similar to the target compound but with a shorter alkyne chain.
1-Ethoxy-4-(1-butyn-1-yl)benzene: This compound has a butynyl group instead of a heptynyl group.
The uniqueness of this compound lies in its longer alkyne chain, which can impart different chemical and physical properties compared to its shorter-chain analogs.
Properties
CAS No. |
235791-31-8 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-ethoxy-4-hept-1-ynylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16-4-2/h10-13H,3-7H2,1-2H3 |
InChI Key |
MJFUJMYKUOSGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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